Enabled Synthesis of Tridentate Pincer Ligands via Oxidative Addition to Ni(0)
2-Bromo-1,3-bis(bromomethyl)benzene uniquely enables the synthesis of tridentate NCN pincer ligands via a two-step sequence: nucleophilic substitution of the benzylic bromides with azoles, followed by oxidative addition of the aryl-Br bond to a low-valent transition metal. This is not possible with the non-brominated analog, 1,3-bis(bromomethyl)benzene, which lacks the aryl-bromide necessary for metal insertion [1]. The resulting ligands form stable Ni(II) pincer complexes that are active catalysts for ethylene polymerization [2].
| Evidence Dimension | Ability to form NCN pincer metal complexes via oxidative addition |
|---|---|
| Target Compound Data | Forms stable Ni(II) oxidative addition complexes [NiBr{1,3-bis(azolylmethyl)phenyl-N,C,N}] |
| Comparator Or Baseline | 1,3-Bis(bromomethyl)benzene (CAS 626-15-3): Lacks aryl-Br group; cannot undergo oxidative addition. |
| Quantified Difference | Qualitative: Enables a distinct class of organometallic compounds. |
| Conditions | Reaction with 3,5-dimethylpyrazole or 1H-indazole, then [Ni(cod)2] in tetrahydrofuran (thf) |
Why This Matters
This is a unique synthetic pathway for creating pincer complexes, a highly valuable class of catalysts and materials, directly impacting the procurement decision for researchers in organometallic chemistry.
- [1] Hurtado, J., et al. (2011). Organonickel(II) complexes with anionic tridentate 1,3-bis(azolylmethyl)phenyl ligands. Synthesis, structural characterization and catalytic behavior. Journal of the Brazilian Chemical Society, 22(9), 1750-1757. doi: 10.1590/S0103-50532011000900018 View Source
- [2] CAS Common Chemistry. (n.d.). 1,3-Bis(bromomethyl)benzene. CAS RN 626-15-3. Retrieved from http://commonchemistry.cas.org/detail?cas_rn=626-15-3 View Source
